![molecular formula C19H17ClN4O4 B14751700 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride CAS No. 1172-37-8](/img/structure/B14751700.png)
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical properties and applications It is characterized by the presence of both dimethylamino and dinitrophenyl groups attached to a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in methanol for several days to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino and dinitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of the compound, while reduction reactions can produce reduced forms with different electronic properties .
科学的研究の応用
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of electrochromic devices and materials with specific electronic properties.
作用機序
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through its electrochemical properties. The compound can undergo reversible redox reactions, which are accompanied by changes in its electronic absorption spectra . These properties make it useful in applications where controlled switching and data storage are required.
類似化合物との比較
Similar Compounds
4,4′-Bipyridinium derivatives: These compounds share similar electrochemical properties and are used in similar applications.
(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar structural features.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Another compound with a dimethylamino group, used in different applications.
Uniqueness
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is unique due to its combination of dimethylamino and dinitrophenyl groups, which impart distinct electrochemical properties. This makes it particularly valuable in the study of redox processes and the development of materials with specific electronic characteristics.
特性
CAS番号 |
1172-37-8 |
|---|---|
分子式 |
C19H17ClN4O4 |
分子量 |
400.8 g/mol |
IUPAC名 |
4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C19H17N4O4.ClH/c1-20(2)16-5-3-14(4-6-16)15-9-11-21(12-10-15)18-8-7-17(22(24)25)13-19(18)23(26)27;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChIキー |
CMBQXPGSZJOQJC-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


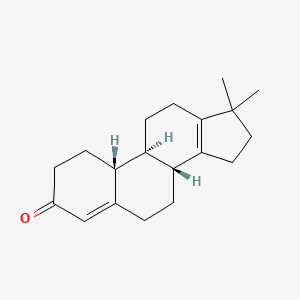
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
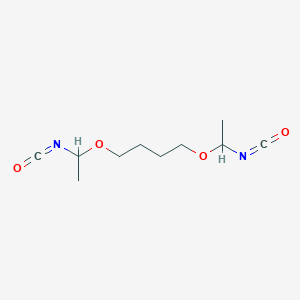
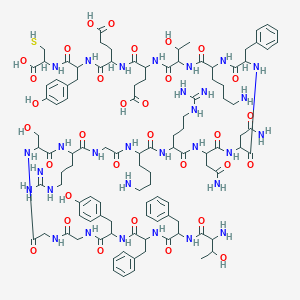

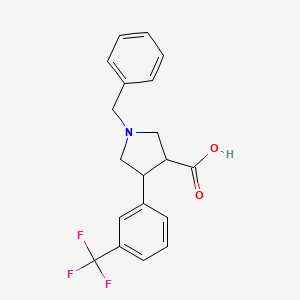
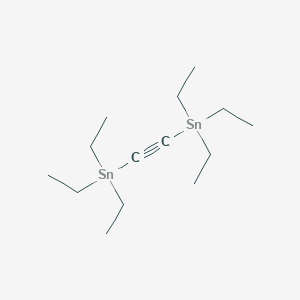
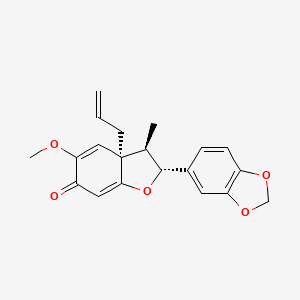
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)
![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
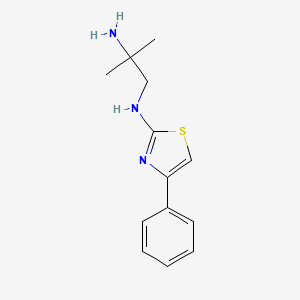
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)

